molecular formula C11H12N2O2S B254390 2-((cyanomethyl)thio)-N-(2-methoxyphenyl)acetamide

2-((cyanomethyl)thio)-N-(2-methoxyphenyl)acetamide

Cat. No. B254390
M. Wt: 236.29 g/mol
InChI Key: MKAKIEINVIKKPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((Cyanomethyl)thio)-N-(2-methoxyphenyl)acetamide, also known as CMMA, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. CMMA is a thioamide derivative that contains a cyano group and a methoxyphenyl group. It is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 267.33 g/mol.

Mechanism of Action

The mechanism of action of 2-((cyanomethyl)thio)-N-(2-methoxyphenyl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and cellular processes. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cellular differentiation. HDAC inhibitors have been investigated as potential cancer therapeutics due to their ability to induce apoptosis and inhibit tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. It has also been found to inhibit angiogenesis, which is the process by which new blood vessels are formed. This compound has been shown to have low toxicity in normal cells, indicating that it may have potential as a selective anticancer agent.

Advantages and Limitations for Lab Experiments

One advantage of using 2-((cyanomethyl)thio)-N-(2-methoxyphenyl)acetamide in lab experiments is its potential as a selective anticancer agent. Its low toxicity in normal cells makes it a promising candidate for further investigation as a cancer therapeutic. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in experiments.

Future Directions

There are several future directions for research involving 2-((cyanomethyl)thio)-N-(2-methoxyphenyl)acetamide. One direction is to investigate its potential as a drug delivery system, as it has been shown to be capable of penetrating cell membranes. Another direction is to further investigate its mechanism of action and identify potential targets for its use in cancer therapy. Additionally, this compound could be studied for its potential use in imaging studies, as it contains a methoxyphenyl group that could be labeled with a radioactive tracer for imaging purposes.

Synthesis Methods

The synthesis of 2-((cyanomethyl)thio)-N-(2-methoxyphenyl)acetamide involves the reaction of 2-methoxybenzylamine with cyanomethylthioacetamide in the presence of a catalyst. The reaction takes place in a solvent such as ethanol or methanol and is typically carried out under reflux conditions. The resulting product is then purified using methods such as recrystallization or column chromatography.

Scientific Research Applications

2-((cyanomethyl)thio)-N-(2-methoxyphenyl)acetamide has been found to have potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit antitumor activity and has been investigated as a potential anticancer agent. This compound has also been studied for its potential use as a drug delivery system and as a molecular probe for imaging studies.

properties

Molecular Formula

C11H12N2O2S

Molecular Weight

236.29 g/mol

IUPAC Name

2-(cyanomethylsulfanyl)-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C11H12N2O2S/c1-15-10-5-3-2-4-9(10)13-11(14)8-16-7-6-12/h2-5H,7-8H2,1H3,(H,13,14)

InChI Key

MKAKIEINVIKKPH-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1NC(=O)CSCC#N

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSCC#N

Origin of Product

United States

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